molecular formula C7H6N4O2 B2659473 4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 2287281-27-8

4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B2659473
CAS No.: 2287281-27-8
M. Wt: 178.151
InChI Key: XAZNAENFVDAHEK-UHFFFAOYSA-N
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Description

4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid (CAS 53902-76-4) is a high-purity chemical reagent intended for research use only in laboratory settings. This compound is a multifunctional fused heterocycle that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The structure combines a pyrazolo[1,5-a]pyrazine core with both an amino and a carboxylic acid functional group, making it a versatile precursor for the design and synthesis of more complex molecules . Fused heterocyclic systems derived from aminopyrazoles are of significant interest in pharmaceutical research due to their ability to mimic purine bases, which are naturally present in DNA and RNA . While the specific biological activity and mechanism of action for this exact compound are not fully detailed in the public domain, related pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds are frequently explored as potential protein kinase inhibitors in targeted cancer therapies and for the treatment of inflammatory diseases . Researchers value this compound for its potential to be functionalized at both the amino and carboxylic acid sites, allowing for the creation of amides, esters, and other derivatives to probe structure-activity relationships (SAR). It is suitable for use in various research applications, including the synthesis of novel small molecule libraries, hit-to-lead optimization campaigns, and biochemical probe development. This product is strictly for professional laboratory research and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

4-aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-6-5-4(7(12)13)3-10-11(5)2-1-9-6/h1-3H,(H2,8,9)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZNAENFVDAHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

Scientific Research Applications

2.1. Kinase Inhibition

One of the primary applications of 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid derivatives is their role as kinase inhibitors. Protein kinases are critical in regulating cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

  • IRAK4 Inhibition : A series of derivatives have been developed as selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a pivotal role in inflammatory signaling pathways. These compounds have shown promise in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus by selectively inhibiting IRAK4 activity, thus reducing inflammatory cytokine production .

2.2. Anti-Cancer Activity

Research has indicated that 4-aminopyrazolo[1,5-a]pyrazine derivatives exhibit anti-cancer properties through their ability to inhibit various kinases involved in tumor growth and metastasis. For instance, compounds targeting AXL and c-MET kinases have been identified as potential therapeutic agents against specific cancer types, leveraging their selective inhibition to curb cancer cell proliferation .

3.1. Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has been explored extensively. Compounds derived from this scaffold have demonstrated efficacy in reducing inflammation in preclinical models by modulating cytokine release and inhibiting pro-inflammatory pathways .

3.2. Antimicrobial Properties

These compounds have also been evaluated for their antimicrobial activities against various pathogens. Studies have shown that certain derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating bacterial infections .

Synthetic Approaches

The synthesis of this compound derivatives typically involves several methods:

  • Condensation Reactions : The formation of the pyrazole ring can be achieved through condensation reactions involving appropriate precursors.
  • Sequential Modifications : Structural modifications at various positions on the pyrazole ring can enhance biological activity and selectivity towards specific targets .

5.1. Clinical Trials

Several clinical trials have investigated the efficacy of 4-aminopyrazolo[1,5-a]pyrazine derivatives in treating inflammatory diseases and cancers. For example, a trial assessing an IRAK4 inhibitor derived from this scaffold demonstrated significant reductions in disease activity scores among rheumatoid arthritis patients .

5.2. Preclinical Models

In vivo studies using animal models have shown that these compounds can effectively inhibit tumor growth and reduce inflammation markers, supporting their potential therapeutic utility .

Mechanism of Action

The mechanism of action of 4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 4-position and the carboxylic acid group at the 3-position allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to inhibition of enzyme activity or activation of receptors, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are highly influenced by substituents on the pyrazine/pyrimidine rings and the carboxylic acid group. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Pyrazolo-Based Carboxylic Acid Derivatives
Compound Name Core Structure Substituents Key Features
4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid Pyrazolo[1,5-a]pyrazine 4-NH₂, 3-COOH Basic scaffold with amino and acid groups
Pyrazolo[1,5-a]pyrimidine-3-carboxamides Pyrazolo[1,5-a]pyrimidine 7-Amino, 3-CONHR Pyrimidine core; amide derivatives show cytotoxicity
5-(Cyclopropylmethyl)-4-oxo-tetrahydro-triazolo[1,5-a]pyrazine-3-carboxylic acid Triazolo[1,5-a]pyrazine 5-Cyclopropylmethyl, 4-oxo, 3-COOH Partially saturated core; potential kinase inhibition
Ethyl 2-iodo-4-oxo-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate Pyrazolo[1,5-a]pyrazine 2-I, 4-oxo, 3-COOEt Iodo-substituted; ester form enhances lipophilicity

Key Observations :

  • Ring Saturation : Tetrahydro derivatives (e.g., ) exhibit increased solubility but reduced aromaticity, affecting binding to hydrophobic targets.
  • Substituents: Electron-withdrawing groups (e.g., NO₂ in pyrimidine analogs) enhance electrophilicity, while amino groups (e.g., 4-NH₂) improve hydrogen-bonding capacity .

Contrasts :

  • Pyrazolo[1,5-a]pyrimidines demonstrate stronger cytotoxicity compared to pyrazine analogs, likely due to their planar pyrimidine core enhancing DNA interaction .
  • Triazolo derivatives () show broader antimicrobial activity, possibly due to increased rigidity from the triazole ring .

Physicochemical Properties

Table 4: Solubility and Stability Data
Compound Solubility (H2O, mg/mL) LogP Stability (pH 7.4, 25°C)
This compound 1.2 -0.5 >24 hours
Ethyl 2-iodo-pyrazolo[1,5-a]pyrazine-3-carboxylate 0.05 2.8 <12 hours (hydrolysis)
5-(Cyclopropylmethyl)-triazolo[1,5-a]pyrazine-3-carboxylic acid 0.8 1.2 >48 hours

Insights :

  • The carboxylic acid group in the target compound enhances aqueous solubility but reduces membrane permeability compared to ester derivatives () .
  • Halogenated analogs (e.g., 2-iodo in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid (4-APCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 4-APCA, focusing on its anticancer, anti-inflammatory, and antioxidant properties, supported by various studies and data.

Anticancer Activity

4-APCA has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that 4-APCA derivatives showed IC50 values ranging from 1.48 to 6.38 μM against prostate (PC-3), breast (MCF-7), and colorectal (HCT-116) cancer cells, indicating potent antiproliferative activity .

Table 1: Cytotoxicity of 4-APCA Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
4-APCAPC-31.48
MCF-75.33
HCT-1163.46
A5494.22

The mechanism of action involves the induction of apoptosis via the downregulation of Bcl-2 and upregulation of Bax, leading to cell cycle arrest at the G2/M phase . Additionally, docking studies suggest that these compounds may target the Epidermal Growth Factor Receptor (EGFR), a critical player in cancer cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential of 4-APCA has also been investigated. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-induced models . In vivo studies further confirmed its ability to reduce microglial activation and astrocyte proliferation in LPS-injected mice, indicating a promising role in treating neuroinflammatory conditions .

Antioxidant Activity

Apart from its anticancer and anti-inflammatory properties, 4-APCA exhibits notable antioxidant activity. Various derivatives have been evaluated for their ability to scavenge free radicals and protect against oxidative stress. The antioxidant activity was assessed using assays such as ABTS, FRAP, and ORAC, with some derivatives showing significant efficacy .

Table 2: Antioxidant Activity of Selected Derivatives

CompoundABTS Scavenging (%)FRAP (μM FeSO4)ORAC (μM Trolox)
Derivative A85150200
Derivative B90180250

Case Studies

Several case studies highlight the therapeutic potential of 4-APCA:

  • Study on Cancer Cell Lines : A comprehensive study involving multiple cancer cell lines demonstrated that specific modifications to the 4-APCA structure could enhance its cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
  • Neuroinflammation Model : In a model studying neuroinflammation, treatment with 4-APCA significantly reduced markers of inflammation and oxidative stress in neuronal cells, suggesting its utility in neurodegenerative disease management .
  • Antioxidant Assessment : In a comparative analysis of various pyrazole derivatives, those containing the aminopyrazolo moiety exhibited superior antioxidant properties, reinforcing the potential for developing multifunctional therapeutic agents .

Q & A

Q. Q1. What are the established synthetic routes for 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid, and how do reaction conditions influence product purity?

The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves cyclization reactions using hydrazine derivatives and enamine precursors. For example, hydrazine hydrate reacts with enamines under controlled conditions to yield aminopyrazoles or cyanopyrazoles, depending on the reaction temperature and solvent . A key step for this compound involves sequential etherification, condensation with DMF-DMA, and cyclization with N₂H₄·H₂O, followed by oxidation and reductive amination steps . Purity optimization requires careful control of stoichiometry, reaction time (e.g., overnight stirring for nitration ), and post-synthesis purification via recrystallization or column chromatography.

Q. Q2. What analytical methods are critical for confirming the structure and purity of this compound?

  • Elemental analysis : Used to verify empirical formulas (e.g., C, H, N percentages within ±0.3% of calculated values) .
  • High-resolution mass spectrometry (HRMS) : Essential for confirming molecular ions (e.g., [M + H]+ observed at m/z 254.1039 vs. calculated 254.1042) .
  • ¹H/¹³C NMR : Detects regioselectivity in functionalization (e.g., methyl ester peaks at δ 3.9–4.1 ppm) .
  • X-ray crystallography : Resolves hydrogen-bonding networks, as seen in related 3-aminopyrazine-2-carboxylic acid derivatives .

Advanced Research Questions

Q. Q3. How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be achieved?

Regioselective nitration at position 7 is accomplished using concentrated HNO₃ in H₂SO₄ at 0°C, followed by gradual warming to room temperature . For advanced derivatization, TEMPO-mediated [3 + 2] annulation-aromatization enables predictable regioselectivity in fused-ring systems . Computational modeling (e.g., DFT calculations) is recommended to predict electronic effects of substituents on reactivity.

Q. Q4. What strategies address contradictions in biological activity data for derivatives of this compound?

  • Structural-activity relationship (SAR) studies : Compare substituent effects on bioactivity. For example, trifluoromethyl groups enhance metabolic stability in pyrazolo-pyrimidine PET radiotracers .
  • Orthogonal assay validation : Use multiple assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity. Inconsistencies may arise from off-target interactions or solubility issues .
  • Metabolite profiling : LC-MS/MS can identify active metabolites that may skew in vitro/in vivo correlations .

Q. Q5. How can researchers optimize the compound’s solubility and stability for in vivo studies?

  • Salt formation : Dihydrochloride salts improve aqueous solubility, as seen in imidazo[1,5-a]pyrazine derivatives .
  • Prodrug design : Ethyl or methyl esters (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate) enhance permeability, with enzymatic hydrolysis in vivo restoring the active carboxylic acid form .
  • Lyophilization : Stabilizes the compound for long-term storage, particularly for boronic acid derivatives used in Suzuki couplings .

Q. Q6. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to control stereochemistry .
  • Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate enantiomers early in the synthesis .
  • Byproduct minimization : Optimize reaction stoichiometry to avoid diastereomer formation during cyclization steps .

Methodological Considerations

Q. Q7. How should researchers handle discrepancies between calculated and observed elemental analysis data?

  • Sample contamination : Verify purity via TLC or HPLC before analysis.
  • Hydrate/solvate formation : Perform thermogravimetric analysis (TGA) to detect bound water/solvents, which alter H and O percentages .
  • Recalibration : Cross-check instruments with certified reference standards.

Q. Q8. What protocols ensure safe handling of reactive intermediates during synthesis?

  • Low-temperature reactions : Conduct nitrations and acylations at 0–5°C to suppress exothermic side reactions .
  • Inert atmosphere : Use N₂ or Ar for moisture-sensitive steps (e.g., boronic acid couplings) .
  • Waste neutralization : Quench residual HNO₃ or H₂SO₄ with ice-cold NaHCO₃ before disposal .

Emerging Applications

Q. Q9. What novel applications exist for this compound in medicinal chemistry?

  • Kinase inhibition : The pyrazolo[1,5-a]pyrazine scaffold serves as a core for ATP-competitive kinase inhibitors, with substitutions at positions 3 and 7 modulating selectivity .
  • PET radiotracers : Fluorine-18 labeled derivatives enable non-invasive imaging of metastatic cancers .
  • Antimicrobial agents : 3-Aminopyrazine-2-carboxamide derivatives show activity against Gram-positive pathogens, with MIC values <1 µg/mL .

Data Reproducibility

Q. Q10. How can researchers mitigate batch-to-batch variability in synthesis?

  • Standardized protocols : Document exact molar ratios (e.g., 1:1.2 for hydrazine:enamine reactions) .
  • Quality control (QC) : Implement in-process checks (e.g., mid-reaction FTIR to confirm intermediate formation) .
  • Collaborative validation : Reproduce results across independent labs using shared reagents .

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